Compound Description: This compound, denoted as (S)-17b in the research, is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and shows efficacy against the human myelodysplastic syndrome (SKM-1) cell line. [] The compound demonstrates promising anticancer activity in vitro and in vivo, particularly through oral administration in SKM-1 xenograft models. [] (S)-17b effectively induces G1 cell cycle arrest and apoptosis, and its mechanism involves increasing the intracellular levels of acetyl-histone H3 and P21. [] Moreover, it exhibits a favorable pharmacokinetic profile and minimal metabolic differences across various species. []
Relevance: Although structurally distinct from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, both compounds share a benzamide core structure. This structural motif is known to contribute to the biological activity of various compounds, including potential anticancer agents. [, ] Further investigation into the structure-activity relationship of benzamide derivatives, including both (S)-17b and 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, could unveil new insights for designing improved therapeutics.
Compound Description: This series of compounds combines structural features of tetrahydropyridine (THP) and benzimidazole rings, both recognized for their potential anticancer properties. [] These derivatives were synthesized and evaluated for their cytotoxic effects against different breast cancer cell lines: MCF-7 (estrogen receptor-positive), MDA-MB-231 (estrogen receptor-negative), and Ishikawa cells. [] Notably, two compounds within this series exhibited potent cytotoxicity, evidenced by significant IC50 values across the tested cell lines. []
Relevance: While these compounds differ structurally from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, they highlight the exploration of diverse heterocyclic scaffolds in the search for novel anticancer agents. Similar to the benzamide core in 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, the incorporation of THP and benzimidazole moieties emphasizes the potential of specific structural features in conferring anticancer activity. [] This suggests that exploring different heterocyclic combinations could be a promising strategy in anticancer drug discovery.
Compound Description: This compound emerged as a promising hit from a virtual screening campaign targeting Escherichia coli DNA gyrase. [] Possessing a quinoline structure, reminiscent of quinolone antibiotics, ZINC18057104 exhibits antimicrobial activity against E. coli, including quinolone-resistant clinical isolates. [] Its mechanism of action is attributed to its interaction with DNA gyrase, distinct from that of existing quinolone antibiotics. []
Relevance: ZINC18057104, although structurally different from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, highlights the importance of exploring diverse chemical scaffolds, such as those with quinoline structures, for targeting specific biological pathways like DNA gyrase inhibition. [] This underscores the potential of virtual screening approaches in identifying novel chemical entities with desirable biological activities, even if they are structurally distinct from known compounds like 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide.
Compound Description: This naphthol derivative was synthesized as part of a study investigating novel synthetic methods. []
Relevance: Although this compound is not directly implicated in the same biological pathways as 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, the research focuses on the synthesis of benzamide derivatives using multi-component reactions. [] These synthetic strategies could potentially be adapted for preparing structurally related analogs of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, broadening the scope of accessible compounds for further investigation.
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)
Compound Description: This compound acts as a P2X7 receptor antagonist. [] AACBA exhibits a potent inhibitory effect on both human and rat P2X7 receptors, effectively reducing lipopolysaccharide-induced interleukin-6 release and carrageenan-induced paw edema and mechanical hypersensitivity. []
Relevance: Although this compound is structurally different from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, both compounds highlight the significance of benzamide derivatives in medicinal chemistry. [] Their diverse biological activities, ranging from potential anticancer properties to P2X7 receptor antagonism, underscore the versatility of the benzamide scaffold in drug design.
Compound Description: This compound emerged from a DNA-encoded library screening effort and exhibits potent and selective inhibition of ADAMTS-4. [] With an IC50 of 10 nM against ADAMTS-4, this inhibitor demonstrates remarkable selectivity, showing >1000-fold selectivity over related metalloproteases. []
Relevance: Although this compound is structurally distinct from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, it underscores the power of high-throughput screening methods, like DNA-encoded library technology, in discovering potent and selective inhibitors for challenging targets. [] This emphasizes the importance of exploring diverse chemical spaces and screening strategies to unearth novel compounds, even if they are structurally unrelated to the initial compound of interest.
Compound Description: This series of compounds exhibits potent antagonistic activity against both serotonin 5-HT3 and dopamine D2 receptors. [] Compound 82, a noteworthy member of this series, displays remarkable dual antagonistic activity. []
Relevance: Although structurally distinct from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, these benzamide derivatives showcase the potential of modifying this core structure to achieve dual antagonism against relevant therapeutic targets. [] This highlights the versatility of the benzamide scaffold in medicinal chemistry and its potential in developing multi-target drugs.
Compound Description: This compound, ACHN-975, represents the first-in-class UDP‐3‐O‐(R‐3‐hydroxymyristoyl)‐N‐acetylglucosamine deacetylase (LpxC) inhibitor to enter clinical trials. [, ] While exhibiting potent antibacterial activity, ACHN-975 was unfortunately associated with dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia. [, ]
Relevance: Despite its structural dissimilarity to 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, ACHN-975 highlights the critical importance of carefully evaluating the safety profile of novel drug candidates, even those with promising in vitro and in vivo activity. [, ] This emphasizes the need for comprehensive preclinical studies to assess potential toxicities and to guide the development of safer and more effective therapeutics.
Compound Description: Building on the learnings from ACHN-975, LPXC-516 was developed as a next-generation LpxC inhibitor with improved enzyme potency, antibacterial activity, pharmacokinetics, and a better cardiovascular safety profile. []
Relevance: Despite its structural differences from 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide, the development of LPXC-516 underscores the importance of iterative drug design and optimization. [] This process involves learning from previous compounds, like ACHN-975, and making targeted structural modifications to enhance desirable properties while mitigating potential liabilities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.